molecular formula C11H9ClN2O2 B1598567 3-(6-Chloro-3-oxo-1,4-benzoxazin-4-yl)propanenitrile CAS No. 351003-20-8

3-(6-Chloro-3-oxo-1,4-benzoxazin-4-yl)propanenitrile

Cat. No.: B1598567
CAS No.: 351003-20-8
M. Wt: 236.65 g/mol
InChI Key: WLSJNBIUCRGWQJ-UHFFFAOYSA-N
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Description

3-(6-Chloro-3-oxo-1,4-benzoxazin-4-yl)propanenitrile is a chemical compound with the molecular formula C₁₁H₉ClN₂O₂ and a molecular weight of 236.654 g/mol . It is characterized by its unique structure, which includes a benzoxazine ring substituted with a chloro group and a propanenitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Chloro-3-oxo-1,4-benzoxazin-4-yl)propanenitrile typically involves the reaction of 6-chloro-3-oxo-1,4-benzoxazine with a suitable nitrile compound under controlled conditions . One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

3-(6-Chloro-3-oxo-1,4-benzoxazin-4-yl)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Chloro-3-oxo-1,4-benzoxazin-4-yl)propanenitrile is unique due to its specific substitution pattern and the presence of the propanenitrile group. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to other benzoxazine derivatives .

Properties

IUPAC Name

3-(6-chloro-3-oxo-1,4-benzoxazin-4-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c12-8-2-3-10-9(6-8)14(5-1-4-13)11(15)7-16-10/h2-3,6H,1,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLSJNBIUCRGWQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=C(O1)C=CC(=C2)Cl)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70391497
Record name 3-(6-chloro-3-oxo-1,4-benzoxazin-4-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70391497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351003-20-8
Record name 3-(6-chloro-3-oxo-1,4-benzoxazin-4-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70391497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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